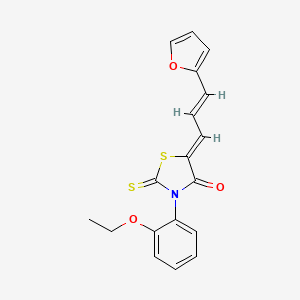

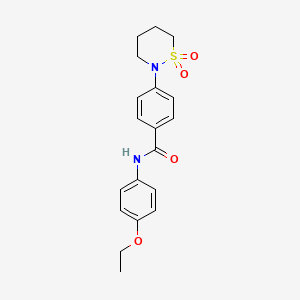

3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

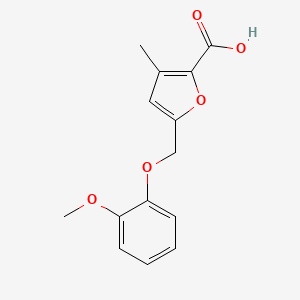

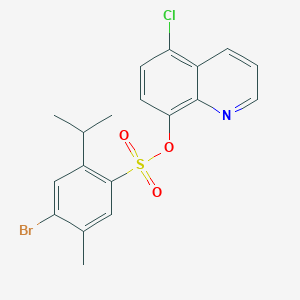

The compound is a quinazoline derivative, which is a class of compounds known for their diverse biological activities. The structure of the compound suggests it is a hybrid molecule incorporating elements of quinazoline and oxadiazole rings, which are often explored for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported in the literature. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation with KMnO_4 has been shown to yield 3-benzylideneamino-4(3H)-quinazolinones . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, involving key steps such as the formation of Schiff bases, intramolecular cyclization, and subsequent functional group transformations to introduce the oxadiazole moiety.

Molecular Structure Analysis

Quinazoline derivatives often exhibit interesting structural features that can be analyzed using various spectroscopic techniques. For example, a related compound with a fluorophenyl group was analyzed using Raman spectroscopy, and its crystal structure was determined, revealing a monoclinic system with specific unit cell parameters . The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets, and the presence of substituents like chloro, fluoro, and oxadiazole rings can significantly influence their binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of quinazoline derivatives can be influenced by the presence of functional groups such as oxadiazoles. These groups can participate in various chemical reactions, potentially leading to the formation of new bonds or the cleavage of existing ones. The specific reactivity patterns of the compound would depend on the electronic and steric effects of the substituents present on the quinazoline and oxadiazole rings.

Physical and Chemical Properties Analysis

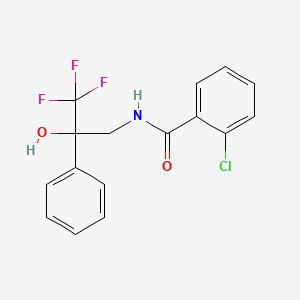

The physical and chemical properties of quinazoline derivatives are determined by their molecular structure. For instance, the crystal structure analysis of a related compound provided insights into its empirical formula, space group, and unit cell parameters . These properties are essential for understanding the compound's solubility, stability, and overall behavior in different environments. The presence of halogen atoms like chlorine and fluorine can also affect the compound's lipophilicity, which is an important factor in drug design.

Applications De Recherche Scientifique

Novel Bioactive Compound Synthesis

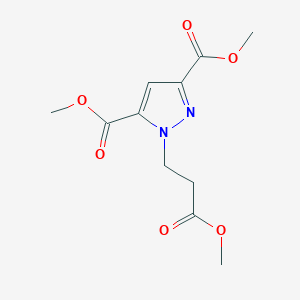

Research has focused on synthesizing novel bioactive compounds, such as 1,2,4-oxadiazole derivatives, due to their potential antitumor activities. For instance, analogs containing the 1,2,4-oxadiazole ring have been synthesized and tested against a panel of cell lines, showing potent antitumor activity in some cases. These efforts highlight the value of incorporating specific chemical moieties, like 1,2,4-oxadiazole, into new compounds for biomedical research (Maftei et al., 2013).

Green Chemistry Approaches

Studies have also explored green chemistry methods for synthesizing quinazoline-2,4(1H,3H)-diones, a class of compounds related to the specified chemical structure. For example, using ionic liquids as dual solvent-catalysts enables the efficient transformation of CO2 into value-added chemicals, including quinazoline derivatives. This approach not only provides a pathway for sustainable chemical synthesis but also contributes to CO2 utilization (Lu et al., 2014).

Antimicrobial and Herbicidal Applications

Some derivatives of quinazoline-2,4(1H,3H)-diones have been evaluated for antimicrobial activities, offering potential as new antibacterial and antifungal agents. Moreover, novel triketone-containing quinazoline derivatives have shown promising herbicidal activity, suggesting their utility in agricultural applications. These compounds demonstrate broad-spectrum weed control and exhibit potential for further optimization in crop protection strategies (Wang et al., 2014).

Advanced Material Synthesis

Research into the synthesis of advanced materials includes the development of novel dinuclear Eu^3+ complexes using quadridentate compounds. These materials have applications in photoluminescent properties and may contribute to the development of new optical and electronic materials. The synthesis and characterization of such complexes underscore the versatility of quinazoline derivatives in material science (Si Zhen-jun, 2011).

Propriétés

IUPAC Name |

3-butyl-1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O3/c1-2-3-10-26-20(28)14-6-4-5-7-17(14)27(21(26)29)12-18-24-19(25-30-18)13-8-9-15(22)16(23)11-13/h4-9,11H,2-3,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGXTCLFXVRWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)